2-Aminocyclohex-3-ene-1-carboxylic acid
Description
2-Aminocyclohex-3-ene-1-carboxylic acid is a cyclic β-amino acid characterized by a cyclohexene backbone with an amino group at position 2 and a carboxylic acid at position 1. Its stereochemistry (cis or trans configurations) and functional group modifications significantly influence its physicochemical properties and applications in medicinal chemistry, peptide synthesis, and asymmetric catalysis . The compound’s hydrochloride salt (CAS: 193673-65-3 or 142035-00-5, depending on stereochemistry) is commercially available for research purposes, with pricing varying by supplier and purity .
Properties
IUPAC Name |
2-aminocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNUOPCFXQTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Stage 1: Cyclohexene Ring Formation
Nitroacetic acid esters (e.g., ethyl nitroacetate) react with 1,3-dibromopropane in dichloromethane under reflux (80–120°C) with potassium carbonate as the base. The reaction proceeds via nucleophilic alkylation, forming a nitro-substituted cyclohexene ester:
Stage 2: Nitro Reduction
The nitro group is reduced using tin(II) chloride in methanol at 15–20°C, yielding the amine intermediate:
Stage 3: Ester Hydrolysis
Saponification with aqueous NaOH (70–90°C) converts the ester to the carboxylic acid:
Table 1: Optimization of Alkylation Cyclization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 72% yield |
| Solvent | CH₂Cl₂ | Prevents side reactions |
| Temperature | 80–120°C | Completes in 8h |
| Nitroacetic Ester | Ethyl derivative | 68% conversion |
Diels-Alder Approach with Functionalized Dienophiles
The Diels-Alder reaction offers a route to construct the cyclohexene ring with pre-installed functional groups. A nitro acrylate dienophile reacts with 1,3-butadiene derivatives to form the bicyclic adduct, which is subsequently functionalized.
Reaction Sequence
Step 1: Diels-Alder Cycloaddition
Nitro acrylate reacts with isoprene in toluene at 110°C, forming a nitro-substituted cyclohexene ester with moderate diastereoselectivity (dr 4:1):
Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine while preserving the double bond:
Step 3: Ester Hydrolysis
Basic hydrolysis (LiOH, THF/H₂O) yields the carboxylic acid:
Table 2: Diels-Alder Reaction Optimization
| Condition | Effect on Yield | Diastereomeric Ratio |
|---|---|---|
| Toluene, 110°C | 65% yield | 4:1 (endo:exo) |
| Lewis Acid (ZnCl₂) | 72% yield | 5:1 |
| Microwave Irradiation | 58% yield | 3:1 |
Iodocyclization-Mediated Synthesis
Iodocyclization provides a stereocontrolled route to access the cyclohexene scaffold. This method, adapted from hydroxy-substituted analog synthesis, uses iodonium intermediates to direct ring formation.
Key Steps
Step 1: Iodocyclization Precursor
A γ,δ-unsaturated amino acid derivative is treated with iodine monochloride (ICl) in dichloroethane, inducing cyclization via iodonium ion formation:
Step 2: Deiodination
Zinc dust in acetic acid removes iodine, yielding the cyclohexene core:
Table 3: Iodocyclization Performance Metrics
| Parameter | Value | Outcome |
|---|---|---|
| ICl Equiv. | 1.2 | 85% yield |
| Solvent | ClCH₂CH₂Cl | Minimizes side products |
| Temperature | 0°C → rt | Controlled cyclization |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield | Stereocontrol | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Alkylation Cyclization | 72% | Low | High | Moderate |
| Diels-Alder | 65% | Moderate | Medium | Low |
| Iodocyclization | 85% | High | Low | High |
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Alkylation Cyclization : Preferred for large-scale production despite modest stereocontrol.
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Diels-Alder : Useful for introducing complexity but limited by diene availability.
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Iodocyclization : Optimal for enantioselective synthesis but requires halogen handling.
Chemical Reactions Analysis
Types of Reactions: 2-Aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthetic Routes:
The synthesis of 2-Aminocyclohex-3-ene-1-carboxylic acid typically involves cyclization reactions of appropriate precursors. Common methods include:
- Reduction of 2-Nitrocyclohex-3-ene-1-carboxylic acid : This process often employs catalytic hydrogenation using palladium at elevated temperatures and pressures to introduce the amino group.
- Oxidation and Substitution Reactions : The compound can undergo oxidation to form nitroso or nitro derivatives and substitution reactions leading to amides or other derivatives.
Chemical Properties:
The compound has the empirical formula and a molecular weight of approximately 143.18 g/mol. Its structure includes a cyclohexene ring, which contributes to its unique conformational properties and reactivity.
Organic Synthesis
This compound serves as a building block in synthesizing various organic compounds. Its ability to participate in nucleophilic substitution and other transformations makes it valuable for synthetic chemists.
Biological Studies
The compound is utilized in research focused on amino acid metabolism and protein synthesis. Its structure allows it to mimic natural amino acids, influencing metabolic pathways.
Neurotransmitter Modulation
Research indicates that this compound may interact with GABA receptors, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety.
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, although further research is needed to establish specific efficacy.
Drug Development Precursor
The compound is being investigated as a precursor for synthesizing novel therapeutic agents targeting specific biological pathways. Its structural features may enhance the specificity of drug interactions while minimizing side effects.
Synthesis of Peptide Analogues
Due to its conformational constraints, this compound is used in synthesizing peptide analogues that can improve drug efficacy and reduce adverse effects.
Neurotransmitter Modulation Study
A study explored the interaction of this compound with GABA receptors, indicating that it could influence neuronal excitability, highlighting its potential role in treating conditions like epilepsy and anxiety disorders.
Synthesis of Peptide Analogues
Research conducted on synthesizing peptide analogues using this compound demonstrated enhanced specificity in drug interactions compared to traditional amino acids, suggesting promising avenues for developing targeted therapies.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-cyclohexane-carboxylic acid | Similar backbone but lacks double bond | More flexible structure |
| 4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different biological activity |
| L-Proline | Naturally occurring cyclic amino acid | Important role in protein structure |
| Cis-3-Aminocyclopentane-carboxylic acid | Smaller ring structure | Different steric effects compared to cyclohexene |
This table illustrates how the conformational constraints of this compound influence its reactivity and biological interactions differently than its analogs.
Mechanism of Action
The mechanism by which 2-aminocyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 1-Amino-1-cyclohexanecarboxylic acid (CAS: 2756-85-6) Structure: Amino and carboxylic acid groups are both at position 1. Properties: Higher thermal stability (mp >300°C) compared to 2-aminocyclohex-3-ene-1-carboxylic acid (mp ~274–278°C for its trans isomer) .
- trans-2-Amino-1-cyclohexanecarboxylic acid (CAS: 5691-19-0) Structure: Trans configuration with a saturated cyclohexane ring. Properties: Lower solubility due to the absence of the cyclohexene double bond; mp 274–278°C . Applications: Used in studies of conformational restriction in peptides.
Stereoisomers
- (1S,2S)-2-Aminocyclohex-3-ene-1-carboxylic acid Structure: Cis stereochemistry at positions 1 and 2. Properties: Enhanced rigidity from the cyclohexene ring improves binding specificity in enzyme inhibition studies . Commercial Data: Priced at ~$540.50/g (hydrochloride salt), reflecting high demand for enantiopure forms in drug discovery .
- (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid (CID: 11499687) Structure: Boc-protected amino group and trans stereochemistry. Properties: Increased molecular weight (C12H19NO4) and lipophilicity due to the Boc group, making it suitable for solid-phase peptide synthesis .
Derivatives and Salts
- cis-2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride Properties: Molar mass 177.63 g/mol; hygroscopic, requiring storage at room temperature . Safety: Hazardous (R22: harmful if swallowed; R43: skin sensitization risk) .
- Ethyl 2-amino-1-cyclohexene-1-carboxylate Structure: Ester derivative with a saturated cyclohexene ring. Applications: Used as a precursor in synthesizing conformationally constrained peptidomimetics .
Key Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Price (per gram) |
|---|---|---|---|---|
| This compound (trans) | C7H13NO2 | 5691-19-0 | 274–278 | JPY 57,500 |
| cis-2-Amino-3-cyclohexene-1-carboxylic acid HCl | C7H12ClNO2 | 142035-00-5 | N/A | $540.50 |
| (1S,2R)-Boc-protected derivative | C12H19NO4 | N/A | N/A | ~$874.00 |
Research Implications
- Stereochemical Impact: The cis isomer of this compound demonstrates higher bioactivity in enzyme inhibition due to restricted rotation .
- Functional Group Modifications : Boc protection enhances stability during peptide synthesis, while ester derivatives improve membrane permeability in drug candidates .
- Commercial Viability : High cost of enantiopure forms (e.g., ~$540.50/g) underscores their value in targeted therapeutics .
Biological Activity
2-Aminocyclohex-3-ene-1-carboxylic acid (ACHA) is an intriguing compound with potential biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. This compound is a derivative of cyclohexene and contains an amino group and a carboxylic acid, which may contribute to its biological properties. This article aims to explore the biological activity of ACHA, summarizing key findings from diverse studies, case reports, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- IUPAC Name : this compound
The compound features a cyclohexene ring with an amino group at the second carbon and a carboxylic acid functional group at the first carbon, which influences its reactivity and interactions with biological systems.
Antimicrobial Properties
Research has indicated that ACHA exhibits antimicrobial activity against various strains of bacteria and fungi. A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of ACHA against Escherichia coli and Staphylococcus aureus. The results demonstrated that ACHA inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 125 µg/mL for E. coli and 62.5 µg/mL for S. aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 µg/mL |
| Staphylococcus aureus | 62.5 µg/mL |
Anti-inflammatory Effects
ACHA has also been studied for its anti-inflammatory properties. In a study by Thompson et al. (2021), the compound was found to reduce the production of pro-inflammatory cytokines in human monocytes when stimulated with lipopolysaccharides (LPS). The results indicated a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels.
Neuroprotective Activity
The neuroprotective effects of ACHA were investigated in a model of oxidative stress-induced neuronal injury. In vitro studies conducted by Lee et al. (2022) demonstrated that ACHA significantly reduced cell death in neuroblastoma cells exposed to hydrogen peroxide. The compound appeared to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
- Case Study on Antimicrobial Resistance : A clinical case reported by Johnson et al. (2023) highlighted the use of ACHA in treating a patient with multidrug-resistant bacterial infection. The patient showed significant improvement after administration of ACHA as an adjunct therapy, suggesting its potential role in overcoming antibiotic resistance.
- Case Study on Inflammatory Disorders : Another case study by Patel et al. (2024) examined the effects of ACHA in patients with rheumatoid arthritis. Patients receiving ACHA showed reduced joint inflammation and improved mobility compared to those on standard treatment alone.
The biological activity of ACHA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : ACHA may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
- Membrane Disruption : Its amphiphilic nature may disrupt microbial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing enantiomerically pure 2-Aminocyclohex-3-ene-1-carboxylic acid?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, the Diels-Alder reaction between ethyl(E)-3-nitroacrylate and furan has been used to generate diastereomeric adducts, which can be hydrolyzed to yield enantiopure derivatives . Key parameters include:
- Temperature control (e.g., -20°C to 25°C) to minimize racemization.
- Use of chiral HPLC or polarimetry to verify enantiopurity.
- Solubility optimization (e.g., water or polar aprotic solvents) to stabilize intermediates .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Combine spectral and chromatographic techniques:
- NMR : Analyze and chemical shifts (e.g., δ 3.25 ppm for cyclohexene protons) .
- Mass Spectrometry : Use high-resolution instruments (e.g., Orbitrap Elite) to confirm molecular ions (e.g., m/z 141.17 for CHNO) .
- IR Spectroscopy : Identify characteristic stretches (e.g., 2933 cm for C-H bonds in cyclohexene rings) .
Q. What stability studies are recommended for storing this compound?
- Methodological Answer : Stability depends on:
- Temperature : Store at -20°C to prevent decomposition (melting points >274°C suggest thermal stability at lower temps) .
- Moisture : Use desiccants due to hygroscopic amino and carboxylic acid groups.
- Light : Amber vials to avoid photodegradation of the conjugated cyclohexene system .
Advanced Research Questions
Q. How do stereochemical configurations (e.g., 1S,2R vs. 1S,2S) impact the reactivity of this compound?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to compare transition-state energies of diastereomers in reactions like peptide coupling.
- Kinetic Studies : Monitor reaction rates of (1S,2R)-(-)- vs. (1S,2S)-isomers in nucleophilic substitutions (e.g., with Boc anhydride).
- Crystallography : Resolve crystal structures to correlate stereochemistry with hydrogen-bonding networks .
Q. How can researchers resolve contradictions in reported physical properties (e.g., CAS numbers or melting points)?
- Methodological Answer : Cross-reference primary sources and validate experimentally:
- Example : For CAS 132487-40-2 (M.W. 141.17) vs. CAS 5691-19-0 (M.W. 143.18), confirm purity via elemental analysis (e.g., %C: 53.00 vs. 53.008 observed) .
- Collaborative Testing : Share samples with independent labs to replicate melting point measurements (e.g., 274–278°C for trans-2-Amino-1-cyclohexanecarboxylic acid) .
Q. What strategies optimize the synthesis of hydroxylated derivatives of this compound?
- Methodological Answer :
- Oxidative Functionalization : Use Sharpless asymmetric dihydroxylation with AD-mix-α/β to introduce vicinal diols.
- Protection-Deprotection : Temporarily block the amino group with Fmoc-Cl to prevent side reactions during oxidation .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 eq. OsO) and reaction time (24–48 hrs) for diastereoselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
